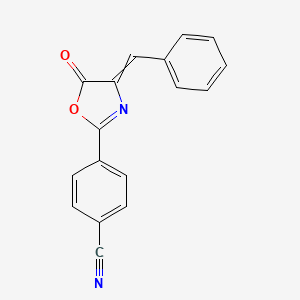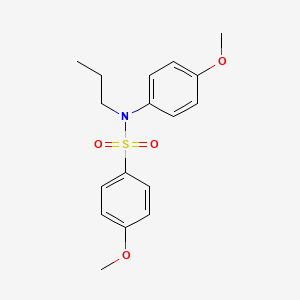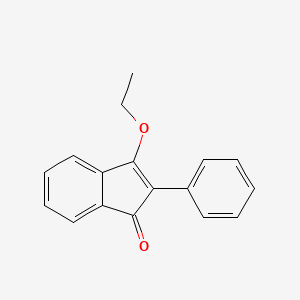
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzylidene group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile typically involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . Another method involves the reaction of phthaloylglycylglycine with appropriate aldehydes . The reaction conditions often require high temperatures, typically in the range of 160-190°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can occur at the benzylidene or benzonitrile moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro-oxazole derivative .
Applications De Recherche Scientifique
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can enhance binding affinity, while the benzonitrile moiety can influence the compound’s solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzylidene-2-methyl-4,5-dihydro-1,3-oxazol-5-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is a versatile scaffold in medicinal chemistry, and the presence of both benzylidene and benzonitrile groups enhances its potential for diverse applications .
Propriétés
Numéro CAS |
90290-84-9 |
|---|---|
Formule moléculaire |
C17H10N2O2 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-13-6-8-14(9-7-13)16-19-15(17(20)21-16)10-12-4-2-1-3-5-12/h1-10H |
Clé InChI |
NKJXRBIYJMFCGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)



![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)


